2-(5-Methylpyridin-2-yl)cyclopentanone
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Overview
Description
2-(5-Methylpyridin-2-yl)cyclopentanone is an organic compound that features a cyclopentanone ring substituted with a 5-methylpyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-2-yl)cyclopentanone typically involves the reaction of 5-methyl-2-pyridylmagnesium bromide with cyclopentanone. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylpyridin-2-yl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2-(5-Methylpyridin-2-yl)cyclopentanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of 2-(5-Methylpyridin-2-yl)cyclopentanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simple cyclic ketone with similar structural features but lacking the pyridine ring.
2-Cyclopentenone: Contains a cyclopentenone ring and exhibits different reactivity due to the presence of an alkene group.
5-Methyl-2-pyridyl derivatives: Compounds with similar pyridine substitution but different cyclic structures
Uniqueness
2-(5-Methylpyridin-2-yl)cyclopentanone is unique due to the combination of a cyclopentanone ring and a 5-methylpyridin-2-yl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H13NO |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(5-methylpyridin-2-yl)cyclopentan-1-one |
InChI |
InChI=1S/C11H13NO/c1-8-5-6-10(12-7-8)9-3-2-4-11(9)13/h5-7,9H,2-4H2,1H3 |
InChI Key |
GKTDGENTQDRUAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2CCCC2=O |
Origin of Product |
United States |
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